1-(4-碘苯基)吡咯烷

描述

The compound "1-(4-Iodobenzyl)pyrrolidine" is a chemical structure that is not directly mentioned in the provided papers. However, related compounds with benzyl and pyrrolidine moieties are discussed, which can provide insights into the chemistry of similar structures. For instance, the paper titled "Structural phase transition driven by spin-lattice interaction in a quasi-one-dimensional spin system of [1-(4'-iodobenzyl)pyridinium][Ni(mnt)2]" discusses a compound with an iodobenzyl group and its interaction with a metal complex .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with basic building blocks like phenylenediamine or carboxylic acids. For example, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole involves the reaction of 1,2-phenylenediamine and the use of glycolic acid for the cyclisation step . Similarly, the synthesis of β-(o-hydroxybenzyl)pyridines involves a three-component condensation reaction . These methods could potentially be adapted for the synthesis of "1-(4-Iodobenzyl)pyrrolidine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and conformation of compounds with benzyl and pyrrolidine groups have been studied using X-ray crystallography and theoretical calculations. For example, the conformation of nootropic agents with a benzyl-pyrrolidine structure has been determined by X-ray analysis, showing that the five-membered ring adopts an envelope conformation . These findings can provide a basis for understanding the molecular structure of "1-(4-Iodobenzyl)pyrrolidine".

Chemical Reactions Analysis

The reactivity of benzyl-pyrrolidine compounds can involve nucleophilic substitution reactions, as seen in the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, which reacts with pyridine . Additionally, iodolactonisation reactions catalyzed by 4-(Dimethylamino)pyridine are relevant for introducing iodine into organic molecules . These reactions could be relevant for modifying or synthesizing "1-(4-Iodobenzyl)pyrrolidine".

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "1-(4-Iodobenzyl)pyrrolidine" can be inferred from related studies. For instance, the solvated structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide has been analyzed, revealing intermolecular hydrogen bonding and a planar methoxyphenyl ring . These properties, such as solubility, melting points, and crystal structure, are crucial for understanding the behavior of "1-(4-Iodobenzyl)pyrrolidine" in different environments.

科学研究应用

磁性能和相变

- Ren等人(2005年)的研究探讨了新化合物的晶体结构和磁性能,包括1-(4-碘苯基)吡咯烷的衍生物。这些化合物在特定温度下表现出有趣的磁性转变,暗示了在材料科学中研究自旋-晶格相互作用和相变的潜在应用(Ren et al., 2005)。

手性化合物的合成

- Suto等人(1992年)描述了从与1-(4-碘苯基)吡咯烷相关的化合物出发合成手性3-甲基-3-取代吡咯烷/吡咯烷酮。这项研究对于手性化合物的合成具有重要意义,这些化合物在制药和有机化学中很重要(Suto et al., 1992)。

抗炎和镇痛剂

- Ikuta等人(1987年)合成了一系列与1-(4-碘苯基)吡咯烷密切相关的吡咯烷-2-酮,显示出作为抗炎和镇痛剂的潜力。这表明这些化合物在开发新药物中的实用性(Ikuta et al., 1987)。

分子相互作用研究

- El-Hajjaji等人(2020年)研究了从吡啶衍生的离子液体对金属的防腐蚀性能,其中包括与1-(4-碘苯基)吡咯烷类似的结构。这项研究提供了关于这些化合物与金属相互作用的见解,与防腐蚀有关(El-Hajjaji et al., 2020)。

催化应用

- Ge等人(2009年)合成并表征了含有吡咯烷配体的金属-有机框架,展示了它们在苯基乙炔的线性二聚化中的催化潜力。这项研究强调了这类化合物在催化中的应用(Ge et al., 2009)。

生物活性和药用应用

- Liu等人(2016年)从日本橙木中分离出一种新的吡咯烷生物碱,并证明其对幼虫和线虫的杀灭活性,表明其有潜力开发成天然杀虫剂。这突显了1-(4-碘苯基)吡咯烷衍生物在生物活性应用中的潜力,特别是在害虫控制方面(Liu et al., 2016)。

药物开发中间体

- 徐中宇(2010年)对(2S,4S)-2-二甲氨基羰基-4-巯基-1-(4-硝基苄氧羰基)吡咯烷的合成进行了研究,这是与1-(4-碘苯基)吡咯烷在结构上相关的化合物,有助于理解药物开发中间体,特别是对抗生素美罗培南(Xu Zhong-yu, 2010)。

晶体和分子结构分析

- Zugenmaier(2013年)研究了与1-(4-碘苯基)吡咯烷相关的化合物的晶体和分子结构,提供了关于吡啶衍生物结构重排的见解。这类研究对于理解分子相互作用和晶体工程至关重要(Zugenmaier, 2013)。

化学合成中的选择性

- Lombardo et al. (2001)报道了多羟基吡咯烷的合成,展示了1-(4-碘苯基)吡咯烷衍生物在化学合成中实现高选择性的作用,这对于生产具有药用重要性的特定异构体是必不可少的(Lombardo et al., 2001)。

光致变色研究

- Wettermark (1962)探讨了2-(2',4'-二硝基苯基)-吡啶的光致变色性质,这种化合物与1-(4-碘苯基)吡咯烷密切相关,表明其在光化学研究和光敏材料应用中的潜力(Wettermark, 1962)。

安全和危害

未来方向

作用机制

Target of Action

1-(4-Iodobenzyl)pyrrolidine is a specialty product used in proteomics research applications . .

Mode of Action

Pyrrolidine, a five-membered nitrogen-containing ring, is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Pyrrolidine-based compounds have been reported to influence various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like pyrrolidine is a common strategy in medicinal chemistry to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine-based compounds have been reported to possess several important biological activities .

Action Environment

It’s important to note that the compound should be stored in a well-ventilated place and kept in a tightly closed container .

属性

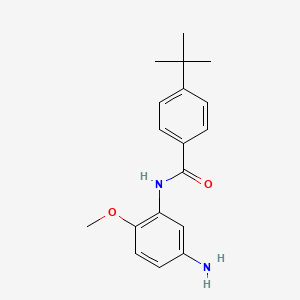

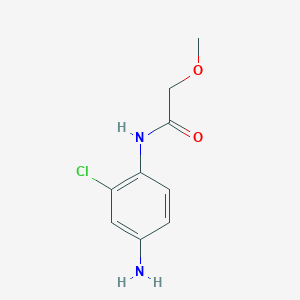

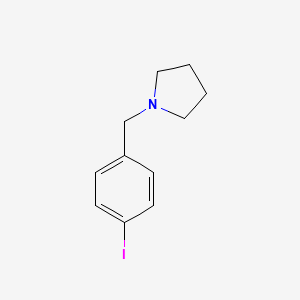

IUPAC Name |

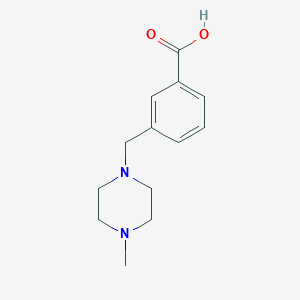

1-[(4-iodophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14IN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHZJYCRHTZBIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594619 | |

| Record name | 1-[(4-Iodophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Iodobenzyl)pyrrolidine | |

CAS RN |

858676-60-5 | |

| Record name | 1-[(4-Iodophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。